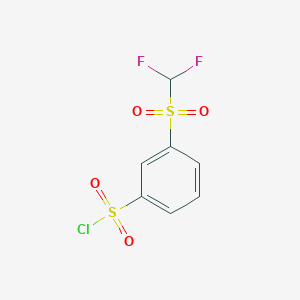

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride

Description

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with a difluoromethanesulfonyl group (-SO₂CF₂H) at the meta position. This compound is notable for its dual sulfonyl functionalities, which enhance its reactivity as an electrophilic agent in organic synthesis, particularly in sulfonation and cross-coupling reactions. Fluorinated sulfonyl chlorides are widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name |

3-(difluoromethylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-3-1-2-5(4-6)15(11,12)7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXZXSOLVUHPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with difluoromethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings . The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as a reagent for the introduction of sulfonyl groups into various organic molecules. The sulfonamide derivatives synthesized from this compound have shown potential as therapeutic agents.

Case Study :

A study demonstrated the synthesis of N,N-diethyl-3-difluoromethanesulfonylbenzene sulfonamide using this compound as a key intermediate. This sulfonamide exhibited promising biological activity, indicating its potential use in drug development .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its ability to modify biological activity through sulfonylation makes it valuable in developing effective agricultural products.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Activity Level |

|---|---|---|

| N-(4-chlorobenzyl)-3-difluoromethanesulfonamide | Herbicide | High |

| 2,4-Dichlorophenyl-3-difluoromethanesulfonamide | Insecticide | Moderate |

Material Science

In material science, this compound is explored for its potential use in developing new materials with enhanced properties. Its unique chemical structure allows it to be incorporated into polymers and other materials to improve thermal stability and chemical resistance.

Research Findings :

Recent investigations have focused on using this compound to enhance the properties of polymeric materials, leading to formulations that exhibit improved durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . This reactivity is exploited in organic synthesis and medicinal chemistry to create a wide range of functionalized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Formulas

Key Observations :

- The target compound’s dual sulfonyl groups distinguish it from monofunctional analogs like 3-(trifluoromethyl)benzene-1-sulfonyl chloride, which has a single sulfonyl chloride group and a trifluoromethyl substituent .

- Compared to 2,4-difluorobenzene-1-sulfonyl chloride, the meta-substituted difluoromethanesulfonyl group introduces greater steric hindrance and electronic effects due to the bulkier -SO₂CF₂H moiety .

Physical and Chemical Properties

Notes:

- The target compound’s physical properties (e.g., boiling point) are inferred to be higher than trifluoromethanesulfonyl chloride due to its larger molecular weight and polar groups .

- Its dual sulfonyl groups likely increase solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to mono-sulfonyl analogs.

Biological Activity

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its significance in drug discovery.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of difluoromethanesulfonyl fluoride with a suitable aromatic compound. The reaction conditions often include the use of bases or Lewis acids to facilitate the formation of the sulfonyl chloride moiety. The purity and structure of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and HPLC.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those containing difluoromethanesulfonyl groups, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various Gram-positive bacteria and fungi, including Candida albicans .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | Gram-positive bacteria | |

| Similar sulfonamide derivatives | Antifungal | C. albicans |

2. Cytotoxicity

In vitro studies assessing cytotoxicity have revealed varying degrees of toxicity for compounds related to this compound. For example, certain derivatives showed moderate to high toxicity in aquatic models like Daphnia magna, while others demonstrated lower toxicity profiles .

| Compound | Toxicity Level | Test Organism | Reference |

|---|---|---|---|

| This compound | Moderate to high | Daphnia magna | |

| Various derivatives | Non-toxic to moderate toxicity | Vero cells |

The mechanism by which these compounds exert their biological effects often involves interference with bacterial cell wall synthesis or disruption of cellular processes in fungi. In silico studies suggest potential pathways for antimicrobial action, indicating that modifications in the sulfonamide structure can enhance efficacy against resistant strains .

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of sulfonamide derivatives:

- Case Study 1 : A study investigated a series of benzimidazole-sulfonyl hybrids, revealing that the introduction of difluoromethanesulfonyl groups enhanced antibacterial activity compared to non-fluorinated counterparts .

- Case Study 2 : Research focused on the cytotoxicity profiles of different sulfonamide derivatives indicated that structural modifications significantly influenced their safety and efficacy profiles in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.